

Spectroscopic Profile of 2-Methoxybenzophenone: A Technical Guide

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Compound of Interest

Compound Name: **2-Methoxybenzophenone**

Cat. No.: **B1295077**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxybenzophenone**, a key intermediate in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectra of **2-Methoxybenzophenone**.

Table 1: ^1H NMR Spectroscopic Data of 2-Methoxybenzophenone

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.81	d	7.6	2H	Aromatic Protons
7.55	t	7.4	1H	Aromatic Proton
7.49-7.34	m	-	4H	Aromatic Protons
7.04	t	7.4	1H	Aromatic Proton
6.99	d	8.4	1H	Aromatic Proton
3.72	s	-	3H	Methoxy Protons (-OCH ₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of 2-Methoxybenzophenone[1]

Chemical Shift (δ) ppm	Assignment
196.5	Carbonyl Carbon (C=O)
157.4	Aromatic Carbon (C-O)
137.8	Aromatic Carbon
133.0	Aromatic Carbon
131.9	Aromatic Carbon
129.8	Aromatic Carbon
129.6	Aromatic Carbon
128.9	Aromatic Carbon
128.2	Aromatic Carbon
120.5	Aromatic Carbon
111.5	Aromatic Carbon
55.6	Methoxy Carbon (-OCH ₃)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data of 2-Methoxybenzophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2940, 2840	Medium	Aliphatic C-H Stretch (Methoxy)
~1660	Strong	Carbonyl (C=O) Stretch
~1595, 1480, 1450	Strong to Medium	Aromatic C=C Bending
~1240	Strong	Aryl-O Stretch (Asymmetric)
~1020	Medium	Aryl-O Stretch (Symmetric)
~750	Strong	Aromatic C-H Bending (ortho-disubstituted)

Sample Phase: Gas

UV-Vis Spectroscopic Data

Experimental UV-Vis absorption data for **2-Methoxybenzophenone** is not readily available in the public domain. Based on the structure, which contains a benzoyl chromophore and a methoxy-substituted benzene ring, significant absorption is expected in the UV region. Typically, benzophenone exhibits a strong $\pi \rightarrow \pi^*$ transition around 250 nm and a weaker, symmetry-forbidden $n \rightarrow \pi^*$ transition around 340 nm. The methoxy substituent may cause a slight bathochromic (red) shift of these bands.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **2-Methoxybenzophenone**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2-Methoxybenzophenone**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz NMR Spectrometer
 - Pulse Sequence: Standard single-pulse sequence
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16
 - Spectral Width: -2 to 12 ppm
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz NMR Spectrometer
 - Pulse Sequence: Proton-decoupled single-pulse sequence
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, depending on sample concentration
 - Spectral Width: 0 to 220 ppm
- Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **2-Methoxybenzophenone** to identify its functional groups.

Methodology (Gas Phase):

- Sample Preparation:
 - Place a small amount of **2-Methoxybenzophenone** into a gas cell with appropriate windows (e.g., KBr).
 - Gently heat the cell to vaporize the sample, ensuring the temperature remains below the decomposition point.
- Instrument Parameters (FTIR):
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
 - Spectral Range: $4000 - 400 \text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Background: A background spectrum of the empty gas cell should be recorded and subtracted from the sample spectrum.
- Data Processing:

- The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
- The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **2-Methoxybenzophenone** to study its electronic transitions.

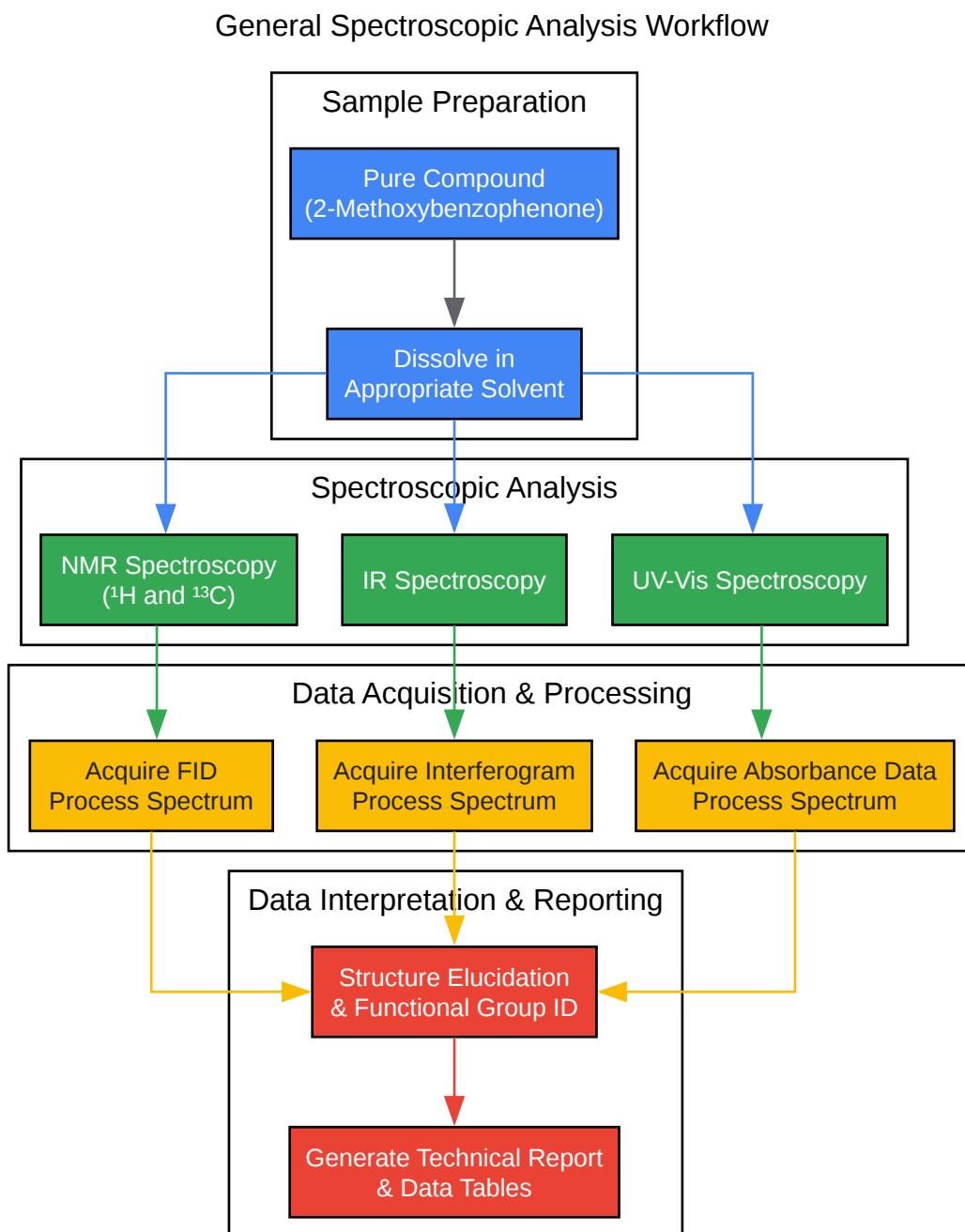
Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2-Methoxybenzophenone** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.
 - From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically below 1.5).
- Instrument Parameters:
 - Spectrometer: Dual-beam UV-Vis Spectrophotometer
 - Wavelength Range: 200 - 400 nm
 - Scan Speed: Medium
 - Slit Width: 1.0 nm
 - Blank: Use the pure solvent (e.g., ethanol) as a blank to zero the instrument.
- Data Acquisition and Processing:
 - Record the absorbance spectrum of the sample solution against the solvent blank.

- Identify the wavelength(s) of maximum absorbance (λ_{max}).
- The data is typically plotted as absorbance versus wavelength (nm).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxybenzophenone**.



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Caption: General workflow for spectroscopic analysis.

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